5-Bromo-6-methoxy-1-indanone

Descripción general

Descripción

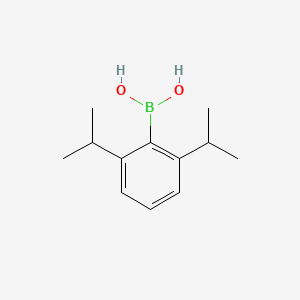

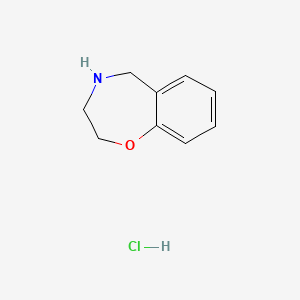

5-Bromo-6-methoxy-1-indanone is a derivative of 1-indanone . It has the empirical formula C10H9BrO2 and a molecular weight of 241.08 . It is a solid substance .

Synthesis Analysis

The synthesis of 1-indanones, including this compound, has been extensively studied . More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . For instance, the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids, is commonly used .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromine atom and a methoxy group attached to a 1-indanone core .Chemical Reactions Analysis

One study reported the photochemical bromination of 5-methoxy-1-indanone with N-bromosuccinimide (NBS), which yielded 3-bromo-6-methoxyindene . This compound, upon thermolysis, gave a benzo[c]fluorenone derivative .Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 150-155 °C .Aplicaciones Científicas De Investigación

Energetic Characterization in Biomass Degradation

5-Bromo-6-methoxy-1-indanone derivatives have been studied for their energetic properties, particularly in the context of biomass degradation. A study by Silva, Lima, and Ribeiro da Silva (2018) involved the energetic characterization of indanone derivatives, including 6-methoxy-1-indanone and 5,6-dimethoxy-1-indanone, using calorimetric techniques and computational methods. This research provides insights into the combustion, sublimation, and formation enthalpies of these compounds, which are crucial for understanding their role in biomass degradation processes (Silva, Lima, & Ribeiro da Silva, 2018).

Scale-up of Reformatsky Reaction

In the field of synthetic organic chemistry, this compound derivatives have been used in the scale-up of the Reformatsky reaction. Scherkenbeck and Siegel (2005) described a safe process for this reaction, scaling it up from the laboratory to the pilot plant level. This study demonstrates the industrial applicability of these derivatives in complex organic syntheses (Scherkenbeck & Siegel, 2005).

Applications in Alzheimer's Disease Research

A significant application of 6-methoxy indanone derivatives, closely related to this compound, is in the field of Alzheimer's disease research. Nan et al. (2016) synthesized a series of these derivatives and evaluated them as potential probes for β-amyloid plaque imaging in Alzheimer's disease. Their findings suggest the potential of these derivatives in developing diagnostic tools for Alzheimer's disease (Nan et al., 2016).

Photobromination and Synthesis of Benzoindenone Derivatives

This compound and its derivatives have also been investigated for their potential in photobromination and the synthesis of new benzoindenone derivatives. Tutar et al. (2008) studied the photobromination of 5-methoxyindane and 5-methoxyindanone, demonstrating the synthesis of 1,2,3-tribromo-6-methoxyindene and related compounds. This research contributes to the development of new synthetic pathways in organic chemistry (Tutar et al., 2008).

Mecanismo De Acción

Target of Action

1-indanone derivatives, a class to which this compound belongs, have been found to exhibit a broad range of biological activities . They are known to interact with various targets such as adrenergic receptors, which are metabotropic receptors located on cell membranes and stimulated by catecholamines .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes at the molecular level that result in its biological activity .

Result of Action

1-indanone derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects .

Safety and Hazards

According to the safety data sheet, 5-Bromo-6-methoxy-1-indanone is harmful if swallowed and toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

Direcciones Futuras

Given the wide range of biological activities of 1-indanone derivatives, there are many potential future directions for research on 5-Bromo-6-methoxy-1-indanone . These could include further exploration of its antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties, as well as its potential use in the treatment of neurodegenerative diseases .

Propiedades

IUPAC Name |

5-bromo-6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPZFPWKIZTDRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(=O)C2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624240 | |

| Record name | 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187872-11-3 | |

| Record name | 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-6-METHOXY-1-INDANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

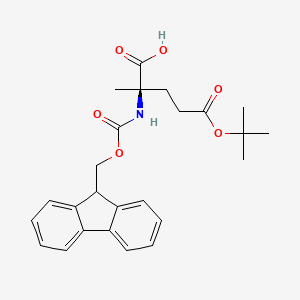

![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)